molecular formula C16H18O3 B12542706 4,4'-Oxybis(2-ethylphenol) CAS No. 848242-74-0

4,4'-Oxybis(2-ethylphenol)

Cat. No.: B12542706
CAS No.: 848242-74-0
M. Wt: 258.31 g/mol
InChI Key: AEMSUYNOLDIJHY-UHFFFAOYSA-N
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Description

4,4'-Oxybis(2-ethylphenol) (C16H18O3) is a phenolic compound characterized by a central oxygen atom bridging two 2-ethylphenol moieties. The latter has a molecular weight of 202.2 g/mol and a diphenyl ether backbone . The compound's hydroxyl groups and ether linkage enable coordination with metal ions, making it relevant in materials science, particularly in synthesizing metal-organic frameworks (MOFs) .

Properties

CAS No.

848242-74-0

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

2-ethyl-4-(3-ethyl-4-hydroxyphenoxy)phenol

InChI

InChI=1S/C16H18O3/c1-3-11-9-13(5-7-15(11)17)19-14-6-8-16(18)12(4-2)10-14/h5-10,17-18H,3-4H2,1-2H3

InChI Key

AEMSUYNOLDIJHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)CC)O

Origin of Product

United States

Preparation Methods

The synthesis of 4,4’-Oxybis(2-ethylphenol) can be achieved through several methods. One common synthetic route involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-hydroxyphenol, which is then reacted with 2-ethylphenol in the presence of a catalyst to yield the desired compound . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

4,4’-Oxybis(2-ethylphenol) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. Major products formed from these reactions include quinones, hydroquinones, and various substituted phenols.

Scientific Research Applications

4,4’-Oxybis(2-ethylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Oxybis(2-ethylphenol) involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

4,4'-Methylenebis(2,6-dimethylphenol) (CAS 5384-21-4)

  • Structure: Features a methylene (–CH2–) bridge instead of an ether (–O–) linkage, with methyl groups at the 2,6-positions of each phenol ring.
  • Properties :
    • Molecular Weight: 256.34 g/mol
    • Melting Point: 176°C
    • Solubility: 3.95 g/L in organic solvents at 20°C; low water solubility (100 mg/L at 25°C)
    • Applications: Used in high-performance polymers and epoxy resins due to its thermal stability .
Parameter 4,4'-Oxybis(2-ethylphenol) 4,4'-Methylenebis(2,6-dimethylphenol)
Molecular Weight (g/mol) 256.34 (estimated) 256.34
Bridge Type Ether (–O–) Methylene (–CH2–)
Melting Point Not Available 176°C
Key Applications MOFs, coordination chemistry Polymers, resins

Key Difference : The ether bridge in 4,4'-oxybis compounds enhances metal-binding capacity, while the methylene bridge in the methylenebis analog improves rigidity in polymers .

Hydrogenated Bisphenol A (HBPA) (CAS 80-04-6)

  • Structure: Cyclohexane rings replace aromatic benzene rings in bisphenol A, with an isopropylidene bridge.
  • Properties :
    • Molecular Weight: 240.38 g/mol
    • Melting Point: 187°C
    • Solubility: Insoluble in water; 192 mg/L at 20°C
    • Applications: Used in UV-resistant epoxy resins, automotive coatings, and electronic packaging due to enhanced chemical stability .
Parameter 4,4'-Oxybis(2-ethylphenol) Hydrogenated Bisphenol A (HBPA)
Aromaticity Aromatic Aliphatic (hydrogenated)
Thermal Stability Moderate High (resists UV/thermal degradation)
Industrial Use Niche (MOFs) Broad (epoxy resins, coatings)

Key Difference: HBPA’s aliphatic structure confers superior weather resistance compared to aromatic ethers like 4,4'-oxybis(2-ethylphenol) .

Bis(4-fluorophenyl) Ether (CAS 330-93-8)

  • Structure : Fluorine atoms at the para positions of the phenyl rings.
Parameter 4,4'-Oxybis(2-ethylphenol) Bis(4-fluorophenyl) Ether
Substituents Ethyl groups Fluorine atoms
Reactivity High (OH groups) Low (inert C–F bonds)
Applications Metal coordination Fluorinated polymers, drug synthesis

Key Difference : Fluorination reduces reactivity but improves thermal and chemical inertness, unlike the hydroxyl-rich 4,4'-oxybis analogs .

Bisphenol F Diglycidyl Ether (CAS 2095-03-6)

  • Structure : Glycidyl ether groups attached to a methylene-bridged diphenyl backbone.
  • Properties :
    • Molecular Weight: 312.36 g/mol
    • Applications: Epoxy resin precursor; offers flexibility and adhesion in coatings .

Comparison Insight: Functionalization with glycidyl groups expands utility in epoxy systems, whereas 4,4'-oxybis(2-ethylphenol) lacks such reactive termini .

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